
4-methoxy-3-(1H-tetrazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-3-(1H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C8H9N5O . It is a derivative of aniline, which is substituted with a methoxy group and a tetrazolyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC1=CC(N2N=NN=C2)=CC(OC)=C1 . This indicates that the compound has a tetrazole ring attached to an aniline ring, which is further substituted with a methoxy group .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-methoxy-3-(1H-tetrazol-5-yl)aniline is part of a broader class of compounds with significant relevance in chemical synthesis and structural analysis. A study focused on the synthesis, structure, and thermal decomposition of various phenyl tetrazoles, including derivatives of 4-methoxy aniline, provides insights into their molecular structures determined using single-crystal X-ray diffraction. These compounds, characterized by techniques such as Infrared spectroscopy, mass spectrometry, and NMR spectroscopy, show potential applications in designing materials with specific thermal properties. The thermal decomposition of the tetrazole ring is a critical aspect, highlighting its utility in materials science for applications requiring controlled degradation or thermal reactivity (Yılmaz et al., 2015).
Antimicrobial Activity
The antimicrobial properties of substituted anilines, including those derived from this compound, have been explored, showing significant antibacterial and antifungal activities. A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrates their efficacy against various microbial strains, indicating their potential as templates for designing new antimicrobial agents. These findings are crucial for pharmaceutical research, where the development of novel antibiotics and antifungal compounds is a priority (Banoji et al., 2022).
Water Decontamination
The reactivity of aniline-based pharmaceuticals, including derivatives similar to this compound, with sulfate radical anion for water decontamination has been studied. This research is pivotal in environmental chemistry, where the removal of contaminants from wastewater is critical. The study highlights the efficiency of sulfate radical-based technologies in degrading aniline-based pharmaceuticals, promising advancements in water purification methods (Ahmed et al., 2012).
Nonlinear Optical Properties
Research into the nonlinear optical properties of compounds, including those related to this compound, has revealed potential applications in the development of optical materials. A study on novel tetra substituted imidazoles, derived from substituted anilines, underscores their utility in creating materials with desirable optical characteristics for applications in laser technology and optical data storage. The synergistic experimental-computational analysis provides a foundation for the development of new materials with tailored optical properties (Ahmad et al., 2018).
Catalysis
The role of substituted anilines, similar to this compound, in catalytic processes has been explored. A study on the one-pot synthesis of N-arylated amines demonstrates the catalytic potential of these compounds in facilitating hydroaminomethylation reactions. This research highlights the importance of such compounds in synthetic chemistry, where they can act as catalysts or ligands in the development of efficient synthetic pathways for producing a wide range of organic compounds (Zheng & Wang, 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown antibacterial activity, suggesting potential targets could be bacterial proteins or enzymes .
Biochemical Pathways
Similar compounds have been associated with antibacterial activity, suggesting they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Similar compounds have demonstrated antibacterial activity, indicating that they may inhibit bacterial growth or kill bacteria .
Action Environment
The action, efficacy, and stability of 4-methoxy-3-(1H-tetrazol-5-yl)aniline could be influenced by various environmental factors, including pH, temperature, and the presence of other substances . .
Propiedades
IUPAC Name |
4-methoxy-3-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-7-3-2-5(9)4-6(7)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNOHYZDBGNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
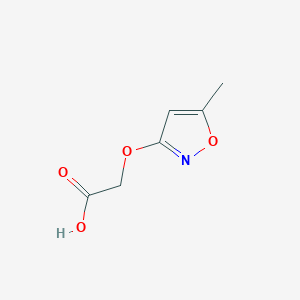


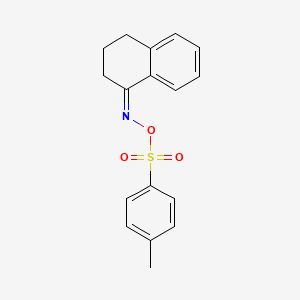
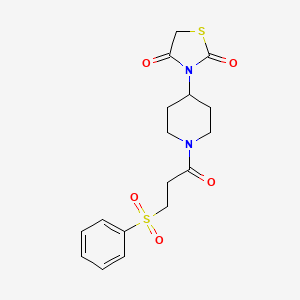
![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)

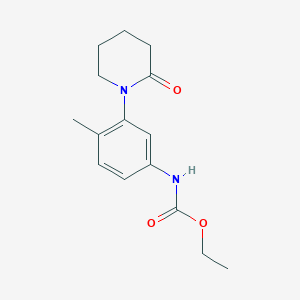
![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)
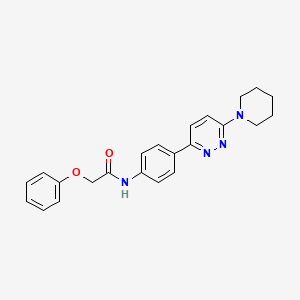
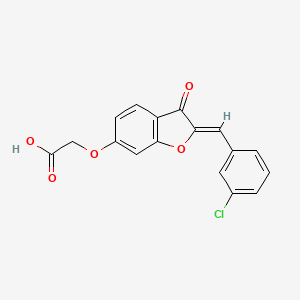
![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)
